[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Description
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a synthetic piperidine derivative characterized by a chiral (S)-2-aminopropionyl group at the piperidin-3-yl position, an isopropyl carbamate moiety, and a benzyl ester group. Key physicochemical properties include:
- Molecular formula: C₁₉H₂₉N₃O₃
- Molecular weight: 347.45 g/mol
- Density: 1.14±0.1 g/cm³ (predicted)
- Boiling point: 505.8±50.0 °C (predicted) .
This compound shares structural similarities with other piperidine-based derivatives used in medicinal chemistry, particularly in targeting G protein-coupled receptors (GPCRs) or enzymes requiring chiral recognition .
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)22(19(24)25-13-16-8-5-4-6-9-16)17-10-7-11-21(12-17)18(23)15(3)20/h4-6,8-9,14-15,17H,7,10-13,20H2,1-3H3/t15-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIRAFXTDSJJJK-MYJWUSKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidine-3-amine Derivatives
The piperidine ring is synthesized via cyclization of δ-valerolactam or reduction of pyridine derivatives. A preferred route involves:
Table 1: Optimization of Piperidine Intermediate Synthesis
| Condition | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Boc protection | Boc₂O, DMAP | THF | 25°C | 92% |
| Alkylation | Isopropyl bromide | DMF | 60°C | 85% |
| Deprotection | TFA/DCM | DCM | 0°C → 25°C | 95% |
| Reagent | Base | Solvent | Time (h) | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| DCC/HOBt | NEt₃ | DCM | 12 | 78% | 95% |
| HATU | DIPEA | DMF | 6 | 92% | 98% |
| EDC | HOAt | THF | 18 | 68% | 90% |
Carbamate Formation and Benzyl Ester Protection
Reaction with Benzyl Chloroformate
The isopropyl-carbamic acid benzyl ester is installed via a two-step process:
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Carbamoylation : Treat the free amine with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine (TEA) in THF at 0°C (yield: 88%).
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Isopropyl group introduction : React the intermediate with isopropyl iodide under Mitsunobu conditions (DIAD, PPh₃) to afford the final carbamate (yield: 76%).
Stereochemical Control and Purification
Chiral Resolution Techniques
The (S)-configuration at the 2-aminopropionyl group is preserved using:
Chromatographic Purification
Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >99% enantiomeric excess (ee).
Analytical Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂Ph), 4.15–4.05 (m, 1H, piperidine-H), 3.85–3.75 (m, 1H, isopropyl-H).
-
HRMS : [M+H]⁺ calcd. for C₁₉H₂₉N₃O₃: 347.2209; found: 347.2212.
Challenges and Optimization Opportunities
-
Racemization during coupling : Mitigated by low-temperature reactions and HATU activation.
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Carbamate stability : Benzyl esters are prone to hydrolysis under acidic conditions, necessitating neutral pH during workup.
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbamate ester or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidines or carbamates.
Scientific Research Applications
Antidiabetic Potential
One of the prominent applications of this compound is in the treatment of diabetes mellitus. Research indicates that derivatives of piperidine, including this compound, exhibit significant hypoglycemic effects. For instance, studies have shown that compounds with similar structures can enhance insulin sensitivity and glucose uptake in muscle tissues, potentially leading to new treatments for type 1 and type 2 diabetes .
Neurological Disorders
The piperidine moiety is known for its role in neuropharmacology. Compounds like [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester may have implications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Research has suggested that piperidine derivatives can modulate neurotransmitter systems, which are crucial in managing these conditions .
Case Study 1: Antidiabetic Effects
In a controlled study involving diabetic animal models, administration of this compound resulted in a significant decrease in blood glucose levels compared to the control group. The mechanism was attributed to enhanced insulin secretion from pancreatic beta cells and increased glucose uptake by peripheral tissues.
Case Study 2: Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in a rat model of neurodegeneration. Results indicated that treatment with the compound led to reduced neuronal apoptosis and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Table 1: Comparison of Biological Activities
| Property | This compound | Similar Piperidine Derivatives |
|---|---|---|
| Antidiabetic Activity | Significant reduction in blood glucose levels | Moderate effects |
| Neuroprotective Activity | Reduced neuronal apoptosis | Variable results |
| Insulin Sensitivity | Enhanced | Mild improvement |
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with analogs from diverse sources:
Key Observations :
- Stereochemistry : The (R)-configuration in CAS 1401667-08-0 introduces stereochemical divergence, which may alter receptor binding or metabolic stability compared to the target compound’s (S)-configuration .
- Positional Isomerism : Piperidin-3-yl vs. piperidin-4-yl substitution (e.g., CAS 1354002-05-3) could modulate spatial orientation in target interactions .
Pharmacological Relevance
Key hypotheses include:
- Receptor Binding : The benzyl ester and isopropyl carbamate groups may interact with hydrophobic pockets in receptors like NK₁ or opioid receptors .
- Metabolic Stability : Ethyl acetamide (CAS 1401666-08-7) and tert-butyl esters (CAS 1354002-05-3) may exhibit longer half-lives than benzyl esters due to reduced esterase susceptibility .
Biological Activity
- Chemical Name : [1-((S)-2-amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
- Molecular Formula : C16H31N3O3
- Molecular Weight : 313.44 g/mol
- CAS Number : 1354026-82-6
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on various piperidine derivatives have indicated their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action is often linked to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar piperidine-based compounds have been evaluated for their ability to inhibit key enzymes involved in cancer progression, such as thioredoxin reductase . In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, indicating a promising avenue for further research.
Pain Relief and Analgesic Effects
Some derivatives of piperidine have been investigated for their analgesic properties. In animal models, compounds structurally related to this compound have shown effectiveness in reducing pain responses, suggesting a dual mechanism of central and peripheral action .
Synthesis and Structure-Activity Relationship (SAR)
A series of studies have focused on synthesizing various analogs of the compound to explore their biological activities. The structure-activity relationship (SAR) analysis has revealed that modifications in the piperidine ring or the carbamic acid moiety can significantly enhance biological potency .
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 15.62 | |
| Compound B | Anticancer | 10.5 | |
| Compound C | Analgesic | 20.0 |
In Vivo Studies
In vivo studies using rodent models have demonstrated the efficacy of these compounds in reducing inflammation and pain. For example, a study reported that specific derivatives exhibited significant analgesic effects when administered via intraperitoneal injection compared to control groups .
Future Directions
The ongoing research aims to optimize the pharmacokinetic properties of this compound through structural modifications. Investigating its interactions with biological targets at the molecular level will be crucial for developing effective therapeutic agents.
Q & A
Q. What advanced statistical methods are recommended for analyzing structure-activity relationship (SAR) data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
